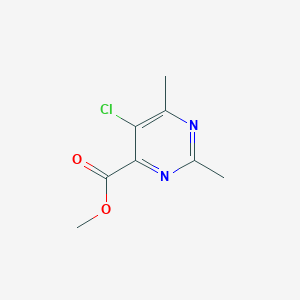
Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C8H9ClN2O2 . It has a molecular weight of 200.62 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate” is 1S/C8H9ClN2O2/c1-4-6(9)7(8(12)13-3)11-5(2)10-4/h1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate” is a liquid at room temperature . It has a molecular weight of 200.62 . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
“Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate” is used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Antiviral Agents
Pyrimidine derivatives, including “Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate”, have been proven to have antiviral activity . They are used in the synthesis of various antiviral drugs.
Anticancer Agents
Pyrimidine derivatives are also used in the synthesis of anticancer drugs . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial Agents
“Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate” and its derivatives have shown antimicrobial activity . They are used in the development of various antimicrobial drugs.
Anti-inflammatory and Analgesic Agents
Pyrimidine derivatives have been reported to have anti-inflammatory and analgesic activities . They are used in the synthesis of drugs for the treatment of various inflammatory diseases and pain management.
Antidiabetic Agents
“Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate” and its derivatives have been used in the synthesis of antidiabetic drugs . They have shown promising results in the treatment of diabetes.
Safety and Hazards
“Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate” is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
Pyrimidine derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical pathways, influencing a wide range of biological activities .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
properties
IUPAC Name |
methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-4-6(9)7(8(12)13-3)11-5(2)10-4/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAKIEQNVJHULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate | |
CAS RN |
1823919-67-0 |
Source


|
| Record name | methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide](/img/structure/B2978244.png)


![6-[5-(1,3-Benzoxazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2978249.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylpropanoate](/img/structure/B2978252.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2978253.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2978256.png)
![Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate](/img/structure/B2978257.png)
![Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2978259.png)

![1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}-N-[3-(methylthio)phenyl]piperidine-4-carboxamide](/img/structure/B2978261.png)
![2-(1H-indole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978263.png)
![7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2978265.png)